![molecular formula C18H13BrN2O2 B5038929 N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy.
Wirkmechanismus
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide inhibits the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy. Bcl-2 is an anti-apoptotic protein that inhibits autophagy by binding to Beclin-1, while Beclin-1 is a key regulator of autophagy. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide disrupts the Bcl-2/Beclin-1 complex, leading to the induction of autophagy.
Biochemical and Physiological Effects:
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy in various cell lines and animal models. Autophagy induction by N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been associated with the clearance of damaged proteins and organelles, which is important for maintaining cellular homeostasis. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide is a small molecule inhibitor that can be easily synthesized in the laboratory. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to have high selectivity for the Bcl-2/Beclin-1 interaction, which makes it a valuable tool for studying the role of autophagy in various diseases. However, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary when using N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. One potential direction is to investigate the therapeutic potential of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the Bcl-2/Beclin-1 interaction. Additionally, the role of autophagy in various physiological and pathological conditions is still not fully understood, and further research is needed to elucidate the mechanisms underlying autophagy regulation.
Synthesemethoden
The synthesis of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide involves the reaction of 3-bromoaniline with 1-naphthoyl chloride in the presence of triethylamine. The reaction mixture is then purified by column chromatography to obtain the final product, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. The synthesis method of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been reported in the literature, and it is a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the clearance of damaged proteins and organelles. Autophagy dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. Therefore, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-13-7-4-8-14(11-13)20-18(23)21-17(22)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWJDOYCQNMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-(1-naphthoyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

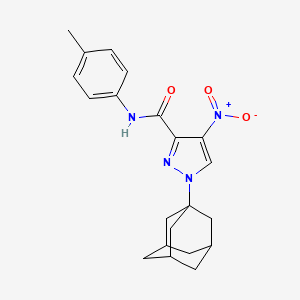

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
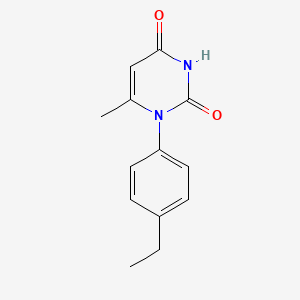
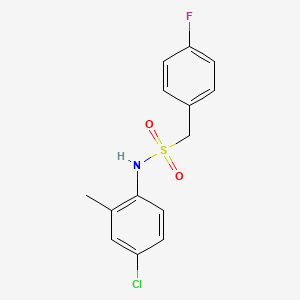
![2-methoxy-4-methyl-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038874.png)
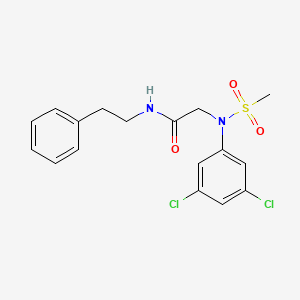
![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
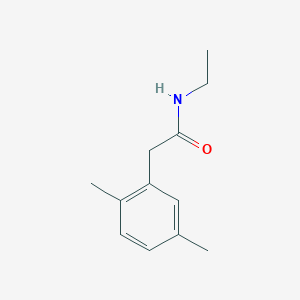
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5038922.png)